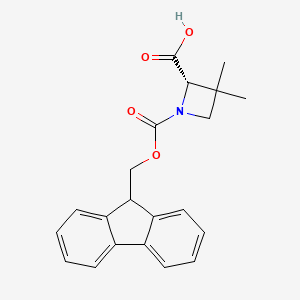

(2S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,3-dimethyl-azetidine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S)-Acide 1-(9H-fluorèn-9-ylméthoxycarbonyl)-3,3-diméthylazetidine-2-carboxylique : est un composé synthétique qui appartient à la classe des acides azetidine-carboxyliques. Il se caractérise par la présence d'un groupe protecteur fluorenylméthoxycarbonyle (Fmoc), couramment utilisé dans la synthèse peptidique pour protéger les groupes amino lors de réactions chimiques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l'acide (2S)-1-(9H-fluorèn-9-ylméthoxycarbonyl)-3,3-diméthylazetidine-2-carboxylique implique généralement les étapes suivantes :

Protection du groupe amino : Le groupe amino de l'azetidine est protégé à l'aide du groupe fluorenylméthoxycarbonyle (Fmoc). Cette opération s'effectue en faisant réagir l'azetidine avec du chlorure de Fmoc en présence d'une base telle que le carbonate de sodium.

Formation du cycle azetidine : Le cycle azetidine est formé par une réaction de cyclisation, qui implique souvent l'utilisation d'un catalyseur approprié et de conditions réactionnelles qui favorisent la fermeture du cycle.

Introduction du groupe acide carboxylique : Le groupe acide carboxylique est introduit par une réaction de carboxylation, qui peut impliquer l'utilisation de dioxyde de carbone ou d'autres agents carboxylant.

Méthodes de production industrielle : La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des synthétiseurs peptidiques automatisés. Le processus comprend généralement :

Synthèse peptidique en phase solide (SPPS) : Cette méthode implique l'addition progressive d'acides aminés protégés à un support solide, suivie de la déprotection et de la coupure du support.

Purification : Le composé synthétisé est purifié à l'aide de techniques telles que la chromatographie liquide haute performance (CLHP) pour obtenir la pureté et la qualité souhaitées.

Analyse Des Réactions Chimiques

Types de réactions :

Oxydation : Le composé peut subir des réactions d'oxydation, qui impliquent souvent l'utilisation d'oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Des réactions de réduction peuvent être effectuées à l'aide de réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Substitution : Les réactions de substitution peuvent impliquer le remplacement de groupes fonctionnels par d'autres groupes, en utilisant des réactifs tels que les halogénoalcanes ou les chlorures d'acyle.

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène, permanganate de potassium et autres agents oxydants.

Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium et autres agents réducteurs.

Substitution : Halogénoalcanes, chlorures d'acyle et autres agents de substitution.

Principaux produits : Les principaux produits formés par ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé.

Applications De Recherche Scientifique

Chimie :

Synthèse peptidique : Le composé est largement utilisé dans la synthèse peptidique comme groupe protecteur des acides aminés, ce qui facilite l'assemblage progressif des peptides.

Synthèse organique : Il sert de bloc de construction dans la synthèse de molécules organiques complexes.

Biologie :

Ingénierie des protéines : Le composé est utilisé dans la synthèse de peptides et de protéines modifiés pour la recherche en ingénierie des protéines et en biologie structurale.

Médecine :

Développement de médicaments : Il est utilisé dans le développement de médicaments et d'agents thérapeutiques à base de peptides.

Industrie :

Science des matériaux : Le composé trouve des applications dans le développement de nouveaux matériaux ayant des propriétés spécifiques, telles que les hydrogels et les nanomatériaux.

Mécanisme d'action

Le mécanisme d'action de l'acide (2S)-1-(9H-fluorèn-9-ylméthoxycarbonyl)-3,3-diméthylazetidine-2-carboxylique implique son rôle de groupe protecteur dans la synthèse peptidique. Le groupe Fmoc protège le groupe amino lors de réactions chimiques, empêchant les réactions secondaires indésirables. L'acide aminé protégé peut ensuite subir diverses transformations chimiques, et le groupe Fmoc peut être éliminé dans des conditions douces pour révéler le groupe amino libre pour d'autres réactions.

Mécanisme D'action

The mechanism of action of (2S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,3-dimethyl-azetidine-2-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. The protected amino acid can then undergo various chemical transformations, and the Fmoc group can be removed under mild conditions to reveal the free amino group for further reactions.

Comparaison Avec Des Composés Similaires

Composés similaires :

- Acide (2S,3R)-2-((((9H-fluorèn-9-yl)méthoxy)carbonyl)amino)-3-méthylpentanoïque

- Acide (2S)-2-((((9H-fluorèn-9-yl)méthoxy)carbonyl)amino)-3-hydroxybutanoïque

Unicité :

- Caractéristiques structurales : La présence du cycle azetidine et l'arrangement spécifique des groupes fonctionnels font de l'acide (2S)-1-(9H-fluorèn-9-ylméthoxycarbonyl)-3,3-diméthylazetidine-2-carboxylique un composé unique par rapport aux autres acides aminés protégés par le Fmoc.

- Réactivité : La réactivité du composé dans la synthèse peptidique et d'autres réactions chimiques est influencée par sa structure unique, ce qui le rend adapté à des applications spécifiques dans la recherche et l'industrie.

Propriétés

Formule moléculaire |

C21H21NO4 |

|---|---|

Poids moléculaire |

351.4 g/mol |

Nom IUPAC |

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3,3-dimethylazetidine-2-carboxylic acid |

InChI |

InChI=1S/C21H21NO4/c1-21(2)12-22(18(21)19(23)24)20(25)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,23,24)/t18-/m1/s1 |

Clé InChI |

XRDYTCJCKUWDRX-GOSISDBHSA-N |

SMILES isomérique |

CC1(CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |

SMILES canonique |

CC1(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B12286072.png)

![[1-(Benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl]boronic acid](/img/structure/B12286090.png)

![N-[2-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]ethyl]-4-fluorobenzamide;phosphoric acid](/img/structure/B12286094.png)

![Tert-butyl 5-hydroxy-5-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12286103.png)

![Hydroxylamine,O-[(5-methyl-2-pyrazinyl)methyl]-](/img/structure/B12286105.png)

![2-[(3,4-Dimethoxyphenyl)methyl]-3-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]butane-1,4-diol](/img/structure/B12286124.png)

![Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(4-bromophenyl)-2,5-dihydro-](/img/structure/B12286125.png)